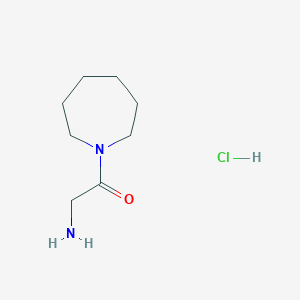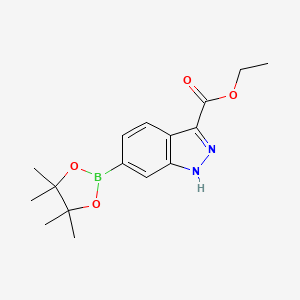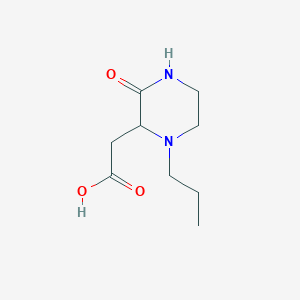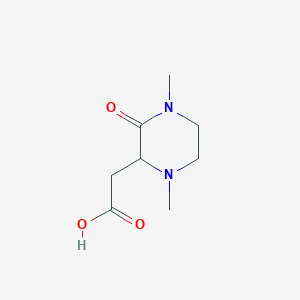![molecular formula C12H17ClN2O B1392483 3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride CAS No. 1046757-39-4](/img/structure/B1392483.png)
3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride
Vue d'ensemble
Description
3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride, also known as AIPH, is a synthetic compound with a wide range of applications in scientific research. AIPH is a white crystalline powder with a molecular weight of 310.8 g/mol and a melting point of 232-234°C. It is a versatile compound that can be used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Pharmacology: PDK1 Inhibitors
In pharmacological research, this compound has been utilized in the design and synthesis of selective PDK1 inhibitors . These inhibitors have shown therapeutic potential in aggressive cancers like pancreatic ductal adenocarcinoma . By inhibiting PDK1, they can modulate cancer cell metabolism, leading to reduced cancer aggressiveness and resistance .
Agrochemistry: Heterocyclic Building Blocks
In the field of agrochemistry, 3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride serves as a heterocyclic building block. It’s used in the synthesis of compounds that could potentially be developed into genetic assays for agricultural applications .
Materials Science: Synthesis of Heterocycles
This compound is significant in materials science for the synthesis of various heterocycles. These heterocycles are crucial for developing new materials with potential applications in electronics, photonics, and as functional materials in various industries .
Organic Catalysts: Synthesis of Triazoles
The compound has been employed in the synthesis of 1,2,4-triazoles , which are important scaffolds in organic catalysts. These triazoles are used due to their unique structure and properties, contributing to advancements in catalysis and organic synthesis .
Medicinal Chemistry: Antimicrobial Agents
In medicinal chemistry, derivatives of this compound have been explored for their antimicrobial properties. The structural diversity obtained from its derivatives allows for the development of new antimicrobial agents, which are crucial in the fight against drug-resistant bacteria .
Oncology: Anticancer Research
The compound’s derivatives have been synthesized and evaluated for their antileishmanial efficacy, showing promise in anticancer research against visceral leishmaniasis. This opens up new avenues for the treatment of cancer through targeted therapy .
Propriétés
IUPAC Name |
3-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-7-5-12(15)14-8-6-10-3-1-2-4-11(10)9-14;/h1-4H,5-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQXWUDRORLYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[2-(3-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1392403.png)





![1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392413.png)
![1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392415.png)




![2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid](/img/structure/B1392422.png)
![Methyl 6-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1392423.png)